molecular formula C22H21N5O2S B11016578 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

Cat. No.: B11016578
M. Wt: 419.5 g/mol
InChI Key: JXDYLYFYYUJUHG-UHFFFAOYSA-N
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Description

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can be achieved through various synthetic routes. One efficient method involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation. Another method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . This green and efficient method uses fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst.

Chemical Reactions Analysis

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the electrochemical oxidative synthesis of 2-benzoylquinazolin-4(3H)-one via C(sp3)–H amination under metal-free conditions is one such reaction . This reaction proceeds using relatively low-toxicity methanol as the solvent and employs molecular oxygen as the ideal green oxidant. Another reaction involves the tandem radical cyclization of quinazolin-4(3H)-ones with oxamic acids for the construction of fused quinazolinones under metal-free conditions . This method offers advantages such as high yield, broad substrate compatibility, and high atom economy.

Scientific Research Applications

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has a wide range of scientific research applications. In chemistry, it is used for the synthesis of various quinazolinone derivatives, which are known for their biological and therapeutic activities . In biology and medicine, quinazolinone derivatives have been shown to exhibit antimicrobial, antitumor, antifungal, and cytotoxic activities . They are also used in the development of drugs for the treatment of various conditions, including cancer, cerebral palsy, cervical spondylosis, and multiple sclerosis . In the industry, these compounds are used in the development of new materials and as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. For instance, the electrochemical oxidative synthesis of 2-benzoylquinazolin-4(3H)-one involves the generation of an acetophenone radical, which undergoes further oxidation to form 2-oxo-2-phenylacetaldehyde . This compound can then interact with various biological targets, leading to its observed biological activities.

Comparison with Similar Compounds

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can be compared with other similar compounds, such as 2-aryl quinazolin-4(3H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one, and 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives . These compounds share similar core structures but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C22H21N5O2S/c28-19(11-6-14-27-15-23-18-10-5-4-9-17(18)21(27)29)24-22-26-25-20(30-22)13-12-16-7-2-1-3-8-16/h1-5,7-10,15H,6,11-14H2,(H,24,26,28)

InChI Key

JXDYLYFYYUJUHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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